molecular formula C14H18ClN3 B5830281 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile

5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B5830281
M. Wt: 263.76 g/mol
InChI Key: QYQRZNYZZVNBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile: is a chemical compound with a unique structure that includes a pyridine ring substituted with chloro, cyclohexylamino, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable pyridine precursor, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The dimethyl groups are then added via alkylation reactions, and the carbonitrile group is introduced through a cyanation reaction. Each step requires specific reagents and conditions, such as the use of chlorinating agents, alkylating agents, and cyanating agents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines or other reduced forms of the carbonitrile group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery and development.

Medicine: Pharmaceutical research explores the therapeutic potential of this compound and its derivatives. They are investigated for their efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: In the agrochemical industry, this compound is evaluated for its potential as a pesticide or herbicide. Its chemical properties make it suitable for formulations that target specific pests or weeds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

    5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds share the chloro and substituted amino groups but differ in the core structure, which is a benzo[d]thiazole instead of a pyridine ring.

    5-Chloro-2-(naphthalenylvinyl)benzoxazols: These compounds have a similar chloro substitution but feature a benzoxazole core and naphthalenylvinyl group.

Uniqueness: 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse research fields highlight its significance compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-9-12(8-16)14(17-10(2)13(9)15)18-11-6-4-3-5-7-11/h11H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQRZNYZZVNBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)NC2CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.